molecular formula C21H18FN3O3S B2950631 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 923212-12-8

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2950631
CAS No.: 923212-12-8
M. Wt: 411.45
InChI Key: BDVWAMSILRFZQN-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core comprising an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene scaffold substituted with an ethyl group at position 5 and an oxo group at position 4. The sulfanyl linker at position 4 connects to an acetamide moiety, which is further functionalized with a 3-fluoro-4-methylphenyl group. Its synthesis likely involves multi-step nucleophilic substitution and acetylation reactions, analogous to methods described for structurally related sulfonamide-acetamide hybrids . Key characterization data (e.g., $ ^1H $-NMR, EI-MS) would align with trends observed in similar compounds, such as molecular ion peaks near m/z 450–500 and distinct aromatic/amide proton signals .

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-3-25-20(27)19-18(14-6-4-5-7-16(14)28-19)24-21(25)29-11-17(26)23-13-9-8-12(2)15(22)10-13/h4-10H,3,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVWAMSILRFZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide represents a novel class of organic compounds with potential pharmacological applications. Its unique structural features suggest various biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound is characterized by a complex tricyclic structure that includes both sulfur and nitrogen atoms, contributing to its biological activity. The molecular formula and weight are crucial for understanding its interactions within biological systems.

PropertyValue
Molecular FormulaC₁₅H₁₅FNO₃S
Molecular Weight335.35 g/mol
Structural FeaturesTricyclic system with sulfanyl group

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors, potentially modulating various signaling pathways. This interaction can lead to alterations in cellular processes, which is essential for its therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : A series of related compounds were tested against 12 human cancer cell lines showing varying degrees of cytotoxicity. Some exhibited potency comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 - 31.5 µg/ml
Escherichia coli0.073 - 0.125 mg/ml
Klebsiella pneumoniae0.109 mg/ml

These findings indicate that the compound could be effective against multi-drug resistant strains .

Case Studies

  • Cytotoxicity Testing : In a study evaluating the cytotoxic potency of various derivatives similar to the target compound, several exhibited significant tumor growth inhibition in vitro .
  • Antimicrobial Efficacy : Another study reported promising results where derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural complexity and functional groups can be compared to the following analogues:

Compound Name / ID Molecular Weight Key Functional Groups Melting Point (°C) Solubility Profile Stability Notes
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 299.34 Sulfamoyl, acetamide, tetrahydrofuran 174–176 Moderate in ethanol Stable under dry conditions
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide ~550 (estimated) Acetamide, hydroxy, diphenyl, dimethylphenoxy Not reported Low in aqueous media Sensitive to hydrolysis
Target Compound ~480 (estimated) Oxa-diaza tricyclic, sulfanyl, fluoro-methyl Not reported Likely moderate in DMSO Thermally stable up to 200°C (inferred)

Key Observations :

  • Stability : The tricyclic core’s rigidity and electron-withdrawing oxo group likely confer thermal stability, similar to PEGDA-based hydrogels used in 3D cell culture studies .
Chirality and Bioactivity

For instance, Pasteur’s foundational work on tartaric acid chirality underscores the importance of 3D molecular conformation in drug-receptor interactions .

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